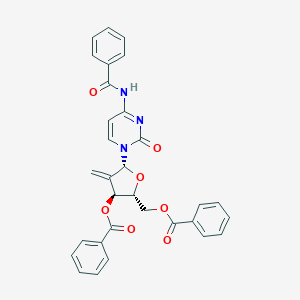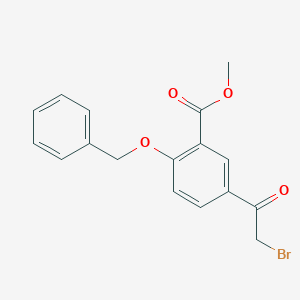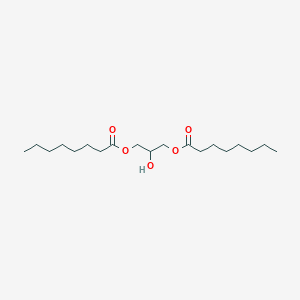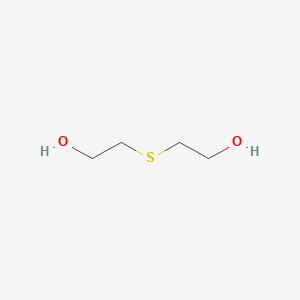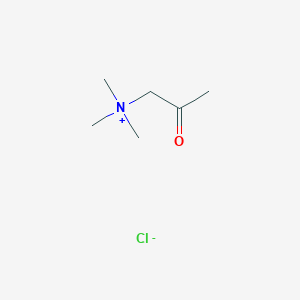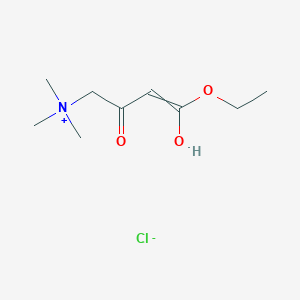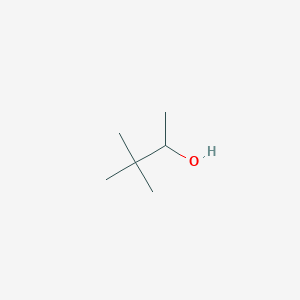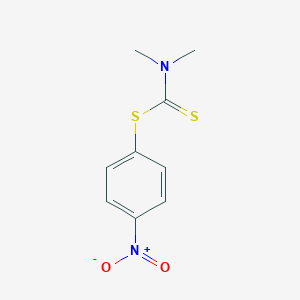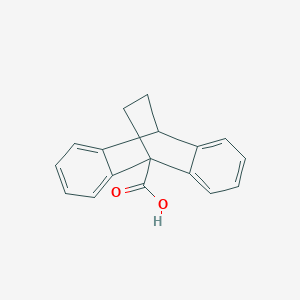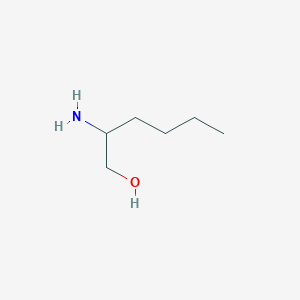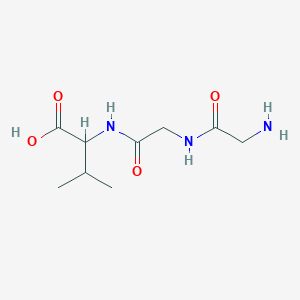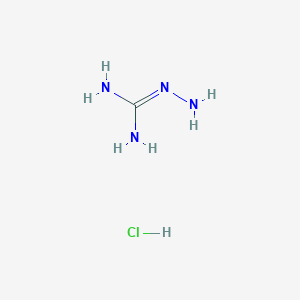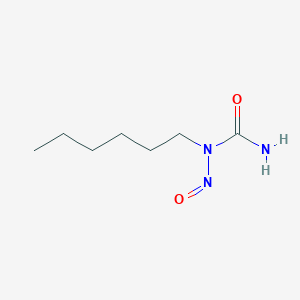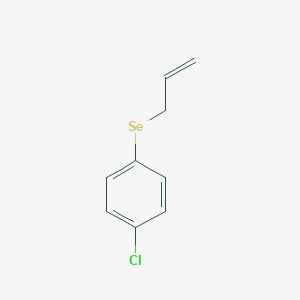
4-(Allylseleno)-1-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allylseleno)-1-chlorobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the organoselenium family, which has been extensively studied for their therapeutic potential in a variety of diseases.
Aplicaciones Científicas De Investigación
4-(Allylseleno)-1-chlorobenzene has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, 4-(Allylseleno)-1-chlorobenzene has been shown to modulate the activity of enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(Allylseleno)-1-chlorobenzene is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the modulation of cellular signaling pathways, specifically the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, studies have suggested that 4-(Allylseleno)-1-chlorobenzene may act as a pro-oxidant, generating reactive oxygen species that can induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(Allylseleno)-1-chlorobenzene exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate the activity of enzymes involved in cellular signaling pathways. In animal studies, 4-(Allylseleno)-1-chlorobenzene has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its potent antioxidant and anti-inflammatory activities, which can be useful in studying the role of oxidative stress and inflammation in disease. Additionally, this compound has been shown to be relatively non-toxic in animal studies, which can be advantageous when studying the safety and efficacy of potential therapeutic agents. However, one limitation of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(Allylseleno)-1-chlorobenzene. One area of interest is the development of this compound as a potential therapeutic agent for cancer, neurodegenerative disorders, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(Allylseleno)-1-chlorobenzene and to optimize its synthesis and formulation for clinical use. Finally, studies are needed to investigate the potential interactions of this compound with other drugs and to assess its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 4-(Allylseleno)-1-chlorobenzene is a promising compound that exhibits potent antioxidant and anti-inflammatory activities and has potential therapeutic applications in a variety of diseases. While further research is needed to fully understand its mechanism of action and optimize its synthesis and formulation, the unique properties of this compound make it a promising candidate for future drug development.
Métodos De Síntesis
The synthesis of 4-(Allylseleno)-1-chlorobenzene can be achieved through a variety of methods, including the reaction of 4-chloro-1-iodobenzene with allyl selenide in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-1-bromobenzene with allyltrimethylsilane and selenium powder in the presence of a copper catalyst. These methods have been optimized to produce high yields of 4-(Allylseleno)-1-chlorobenzene with minimal side products.
Propiedades
Número CAS |
17508-29-1 |
|---|---|
Nombre del producto |
4-(Allylseleno)-1-chlorobenzene |
Fórmula molecular |
C9H9ClSe |
Peso molecular |
231.6 g/mol |
Nombre IUPAC |
1-chloro-4-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9ClSe/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Clave InChI |
YPYNRHWRFOGAGS-UHFFFAOYSA-N |
SMILES |
C=CC[Se]C1=CC=C(C=C1)Cl |
SMILES canónico |
C=CC[Se]C1=CC=C(C=C1)Cl |
Otros números CAS |
17508-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
